8-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride
Description
Structural Characterization
Molecular Architecture and IUPAC Nomenclature
8-Nitro-3,4-dihydro-2H-benzo[b]oxazine hydrochloride is a bicyclic heterocyclic compound consisting of a benzene ring fused to a six-membered oxazine ring. The nitro (-NO₂) group is positioned at the 8-carbon of the benzene ring, and the hydrochloride salt enhances aqueous solubility. Its IUPAC name is 8-nitro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride , with the molecular formula C₈H₉ClN₂O₃ and a molecular weight of 216.62 g/mol .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₉ClN₂O₃ | |
| Molecular Weight | 216.62 g/mol | |
| CAS Number | 1890308-70-9 | |
| Parent Compound (Base) | 8-Nitro-3,4-dihydro-2H-benzo[b]oxazine (C₈H₈N₂O₃) |
The hydrochloride salt introduces a protonated nitrogen in the oxazine ring, forming a stable zwitterionic structure. The nitro group’s electron-withdrawing nature influences the compound’s electronic properties and reactivity.
Crystallographic Analysis and Conformational Studies
While direct crystallographic data for 8-nitro-3,4-dihydro-2H-benzo[b]oxazine hydrochloride is limited, studies on analogous benzoxazine derivatives provide insights into conformational behavior. For example:
- Screw-boat vs. Planar Conformations : In benzoxazine-triazole fused systems, the oxazine ring adopts a screw-boat conformation in certain derivatives, while others exhibit near-planar geometries due to steric and electronic effects.
- Hydrogen Bonding : The hydrochloride salt’s protonated nitrogen may participate in intermolecular hydrogen bonding, stabilizing crystal packing. However, specific N-H···N or N-H···O interactions observed in related compounds (e.g., centrosymmetric dimers) are not explicitly reported here.
| Structure Feature | Observed in Analogues | Implication |
|---|---|---|
| Screw-boat conformation | Benzoxazine-triazole hybrids | Increased ring strain, lower symmetry |
| Planar oxazine ring | Nitro-substituted derivatives | Enhanced aromaticity, stability |
Further experimental crystallographic studies are needed to confirm the exact conformation of this compound.
Spectroscopic Profiling (NMR, IR, UV-Vis)
Infrared (IR) Spectroscopy
The nitro group’s asymmetric stretching vibrations dominate the IR spectrum, with peaks near 1520 cm⁻¹ (νₐs(NO₂)) and 1350 cm⁻¹ (νₛ(NO₂)). The oxazine ring’s C-O and C-N bonds contribute to absorptions in the 1250–1200 cm⁻¹ and 1100–1000 cm⁻¹ regions, respectively.
Nuclear Magnetic Resonance (NMR)
¹H NMR data for the parent compound (non-hydrochloride) reveal:
- Aromatic protons : δ 7.0–8.5 ppm (multiplets, deshielded by the nitro group).
- Oxazine protons : δ 3.5–4.5 ppm (two sets of singlets or multiplets for the CH₂ groups).
- Protonated nitrogen : δ 8.0–9.0 ppm (broad signal in the hydrochloride salt).
¹³C NMR would show distinct signals for the nitro-substituted carbon (~150 ppm), aromatic carbons (~120–140 ppm), and oxazine ring carbons (~50–70 ppm).
UV-Vis Spectroscopy
The compound’s UV-Vis spectrum is dominated by π→π* transitions in the benzene ring, with absorption bands in the 250–300 nm range. The nitro group’s electron-withdrawing effect shifts these transitions to lower wavelengths compared to unsubstituted benzoxazines.
| Technique | Key Observations | Reference |
|---|---|---|
| IR | ν(NO₂) at ~1520 cm⁻¹ | |
| ¹H NMR | Aromatic protons δ 7.0–8.5 ppm | |
| UV-Vis | λₘₐₓ ~270 nm (π→π* transitions) |
Comparative Structural Analysis with Benzoxazine Derivatives
The nitro group’s position and the hydrochloride salt’s influence differentiate this compound from other benzoxazines.
Positional Isomerism
| Derivative | Nitro Position | Molecular Weight | Key Difference |
|---|---|---|---|
| 8-Nitro (Target) | 8 | 216.62 g/mol | Maximum aromatic stability |
| 6-Nitro (CAS 28226-22-4) | 6 | 180.16 g/mol | Lower symmetry, distinct reactivity |
| 7-Nitro (CAS 120711-81-1) | 7 | 180.16 g/mol | Unusual substitution pattern |
The 8-nitro position minimizes steric hindrance, favoring planar aromatic systems.
Functional Group Variations
| Compound | Functional Group | Biological/Chemical Impact |
|---|---|---|
| Hydrochloride Salt | HCl | Enhanced solubility, ionic interactions |
| Methyl Carboxylate (CAS 71452008) | COOCH₃ | Improved lipophilicity, ester reactivity |
| Bromo Derivative (CAS 105655-01-4) | Br | Electrophilic substitution sites |
The hydrochloride salt’s protonated nitrogen facilitates hydrogen bonding, critical for interactions with biological targets.
Properties
IUPAC Name |
8-nitro-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3.ClH/c11-10(12)7-3-1-2-6-8(7)13-5-4-9-6;/h1-3,9H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQDXFSKAAPAHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC=C2[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677208 | |
| Record name | 8-Nitro-3,4-dihydro-2H-1,4-benzoxazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98395-66-5 | |
| Record name | 8-Nitro-3,4-dihydro-2H-1,4-benzoxazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride typically involves the nitration of 3,4-dihydro-2H-benzo[b][1,4]oxazine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and mechanochemical methods could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
8-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products Formed
Reduction: 8-Amino-3,4-dihydro-2H-benzo[b][1,4]oxazine.
Oxidation: Corresponding oxides.
Substitution: Various substituted benzoxazines depending on the substituent introduced
Scientific Research Applications
Medicinal Chemistry
8-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride has shown promise as a pharmacological agent due to its ability to interact with biological targets:
- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antibacterial properties against various pathogens .
- Anticancer Potential : Research has suggested that it may possess cytotoxic effects on cancer cell lines, making it a candidate for further development in cancer therapies .
Material Science
The compound's unique structural features allow it to be utilized in developing advanced materials:
- Polymer Chemistry : It can serve as a building block for synthesizing polymers with specific properties, such as increased thermal stability and enhanced mechanical strength .
- Dyes and Pigments : Its nitro group can be exploited in the formulation of dyes, providing vibrant colors and improved lightfastness in applications ranging from textiles to plastics .
Case Study 1: Antimicrobial Properties
A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives of 8-nitro compounds. The results demonstrated that specific modifications led to enhanced antibacterial activity against Gram-positive bacteria, suggesting potential use as an alternative to conventional antibiotics .
Case Study 2: Anticancer Research
In a clinical trial reported by the International Journal of Cancer, researchers evaluated the efficacy of 8-nitro derivatives on human cancer cell lines. The findings revealed that certain derivatives induced apoptosis in malignant cells while sparing normal cells, highlighting their therapeutic potential .
Mechanism of Action
The mechanism of action of 8-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor or activator of specific biochemical pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 8-nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride with its analogs:
Biological Activity
8-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride (CAS No. 98395-66-5) is a heterocyclic compound belonging to the benzoxazine class. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : CHNO·HCl
- Molecular Weight : 216.62 g/mol
- IUPAC Name : 8-nitro-3,4-dihydro-2H-1,4-benzoxazine; hydrochloride
The biological activity of 8-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is primarily attributed to its nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates can interact with various molecular targets such as enzymes and receptors, potentially leading to:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It has been studied for its interactions with neurotransmitter receptors, particularly the serotonin receptor family.
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have shown that derivatives of benzoxazines, including 8-nitro compounds, possess significant anticancer properties. For instance, a series of 3,4-dihydro-2H-benzo[1,4]oxazine derivatives were synthesized and evaluated for their ability to inhibit cancer cell proliferation. These compounds displayed subnanomolar affinities for specific cancer cell lines and demonstrated promising results in preclinical models .
Antibacterial Activity
The compound has also been investigated for its antibacterial properties. In vitro studies have reported effective inhibition against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic processes .
Case Studies
-
5-HT6 Receptor Antagonists :
A series of 3,4-dihydro-2H-benzo[1,4]oxazine derivatives were designed as antagonists for the 5-HT6 receptor. These compounds showed high affinity and selectivity for the receptor, indicating potential applications in treating neurological disorders . -
Antimicrobial Activity :
Research highlighted the antimicrobial efficacy of various nitro-substituted benzoxazines against resistant strains of bacteria. The structure-activity relationship (SAR) analysis revealed that modifications to the nitro group significantly impacted antibacterial potency .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 8-nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride, and how can purity be validated?
- Methodological Answer : The synthesis typically involves nitration of the benzoxazine core under controlled acidic conditions (e.g., HNO₃/H₂SO₄) followed by hydrochloride salt formation. Key intermediates like 3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 90268-59-0) are precursors . Purity validation requires HPLC (≥98% by area normalization) and elemental analysis (C, H, N, Cl). For batch consistency, reference standards (e.g., >98% purity) should align with protocols in and , which emphasize COA documentation and chromatographic system suitability tests .
Q. What spectroscopic techniques are critical for structural characterization?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. For example, the nitro group’s position on the benzoxazine ring can be confirmed via ¹H NMR (δ ~8.2–8.5 ppm for aromatic protons adjacent to NO₂) and IR (asymmetric NO₂ stretching ~1520 cm⁻¹). Comparative analysis with analogs like 6,8-dichloro-3,4-dihydro-2H-1,4-benzoxazine (CAS 105679-37-6) helps resolve ambiguities .
Q. How should researchers handle safety and storage of this compound?
- Methodological Answer : Follow SDS guidelines for nitro-aromatic compounds: store at 0–6°C in airtight containers, avoid light, and use explosion-proof equipment. emphasizes hazard assessments, including toxicity screening (e.g., Ames test for mutagenicity) and spill protocols (neutralization with NaHCO₃). Always consult institutional safety committees before scale-up .
Advanced Research Questions
Q. How does the nitro group’s position (e.g., 8-nitro vs. 7-nitro isomers) influence reactivity and biological activity?
- Methodological Answer : Positional isomers exhibit distinct electronic and steric effects. Computational modeling (DFT) can predict charge distribution and reactivity, while in vitro assays (e.g., enzyme inhibition) compare bioactivity. For example, 7-nitro analogs (CAS 16498-20-7) show altered metabolic stability compared to 8-nitro derivatives, as seen in and .
Q. What strategies resolve contradictory spectral data in structural elucidation?
- Methodological Answer : Contradictions (e.g., unexpected NOE correlations or HRMS adducts) require multi-technique validation:
- Step 1 : Repeat synthesis to exclude batch variability.
- Step 2 : Use 2D NMR (COSY, HSQC) to confirm connectivity.
- Step 3 : Cross-reference with X-ray crystallography data of related compounds (e.g., 8-bromo-4H-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one in ) .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Framework : Link to theoretical models (e.g., QSAR) based on electronic (Hammett σ) and steric parameters.
- Experimental : Synthesize derivatives (e.g., replacing NO₂ with Cl or OMe) and test against targets (e.g., kinase inhibition). highlights benzodiazepine analogs as a comparative framework for neurological activity .
- Data Analysis : Use multivariate regression to correlate substituent effects with bioactivity .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Key issues include nitro group reduction side reactions and racemization. Mitigation strategies:
- Process Control : Optimize reaction temperature (<40°C) and catalyst loading (e.g., Pd/C for selective hydrogenation).
- Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) or crystallize diastereomeric salts. ’s classification of separation technologies (RDF2050104) provides methodological context .
Conflict Resolution & Methodological Rigor
Q. How to address discrepancies in reported biological activity data?
- Methodological Answer :
- Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ values in different cell lines).
- Reproducibility : Standardize assays (e.g., ATP levels for cytotoxicity) and controls (e.g., reference compounds like diclofensine hydrochloride in ) .
- Theoretical Alignment : Reconcile findings with mechanistic hypotheses (e.g., nitro group’s role in ROS generation) .
Tables for Quick Reference
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
